5-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-Phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting with the construction of the isoxazole ring. One common approach is the cyclization of a suitable precursor containing the phenyl group and the tetrahydrofuran moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted isoxazoles or derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity may be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, including its effects on various biological targets.
Industry: It may find applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 5-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Tetrahydrofuranylfentanyl: An opioid analgesic with a similar tetrahydrofuran moiety.
Isoxazole derivatives: Other isoxazole-based compounds used in medicinal chemistry.
Uniqueness: 5-Phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide stands out due to its unique combination of structural elements, which may confer distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-20(18-12-19(26-22-18)16-4-2-1-3-5-16)21-13-15-6-9-23(10-7-15)17-8-11-25-14-17/h1-5,12,15,17H,6-11,13-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEABDCJPYZZOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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